molecular formula C14H15NO3S B13686485 Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate

Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate

Cat. No.: B13686485
M. Wt: 277.34 g/mol
InChI Key: GOKOFEGSCVUTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methoxybenzyl)thiazole-4-carboxylate is a thiazole-based ester featuring a 4-methoxybenzyl substituent at position 2 and an ethoxycarbonyl group at position 2. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, antimicrobial, and anticancer properties.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

GOKOFEGSCVUTER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Thiazole-4-Carboxylate Derivatives

General Synthetic Strategy

The synthesis of thiazole-4-carboxylate derivatives typically involves:

  • Formation of the thiazole ring via cyclization of thiobenzamide or thioamide precursors with α-halo esters.
  • Introduction of the ester functionality via esterification or direct use of ester-containing starting materials.
  • Substitution on the aromatic or heterocyclic ring to introduce functional groups such as methoxybenzyl.

Stepwise Preparation Protocols

Preparation of Thiazole-4-Carboxylic Acid Esters via Cyclization

A representative method uses thioacetamide derivatives and α-chloroacetic acid esters:

  • Cyclization Step: Thiobenzamide derivatives react with 2-chloroacetic acid ethyl ester under reflux in isopropyl alcohol to form ethyl thiazole-4-carboxylate derivatives.
  • Reaction Conditions: Reflux for approximately 5 hours, followed by cooling and filtration to isolate the product.
  • Yield: Typically high, with minimal purification required.

This approach is exemplified in the synthesis of 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, which is structurally analogous to the target compound.

Esterification of Thiazole-4-Carboxylic Acids

Esterification is often performed by:

  • Dissolving thiazole-4-carboxylic acid in an alcohol solvent (e.g., methanol or ethanol).
  • Passing dry hydrogen chloride gas through the solution at room temperature for 12 hours to form the hydrochloride salt of the ester.
  • Precipitating the ester hydrochloride by adding ether, followed by filtration and drying.
  • Dehydrochlorination yields the free ester.

Example: Methyl thiazolidine-4-carboxylate hydrochloride is prepared this way, with subsequent conversion to methyl thiazole-4-carboxylate by oxidation.

Oxidation to Thiazole Esters

Oxidation of thiazolidine esters to thiazole esters is achieved by:

  • Stirring methyl thiazolidine-4-carboxylate with acetonitrile and manganese dioxide (MnO2) at 60–100°C for 24–72 hours.
  • Filtering and removing solvent under reduced pressure to obtain methyl thiazole-4-carboxylate.
  • Yield: Approximately 80.8% under optimized conditions (e.g., 3.0 g substrate, 175 mL acetonitrile, 40 g MnO2, 80°C, 48 h).
Hydrolysis of Esters to Acids

Hydrolysis can be conducted by:

  • Heating methyl thiazole-4-carboxylate with 10% sodium hydroxide aqueous solution under reflux for 1 hour.
  • Cooling and acidifying with hydrochloric acid to pH 3 to precipitate thiazole-4-carboxylic acid.
  • Filtration, washing, and drying yield the acid product.

Specific Synthetic Route to Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate

While no direct literature source details the exact preparation of this compound, the following plausible synthetic pathway can be inferred based on analogous methods and structural considerations:

Synthesis Outline

  • Preparation of 4-Methoxybenzyl Thiobenzamide Precursor:

    • Starting from 4-methoxybenzylamine or 4-methoxybenzyl halide, form the corresponding thiobenzamide derivative by reaction with thioacetamide or related sulfur sources.
  • Cyclization with Ethyl 2-Chloroacetate:

    • React the thiobenzamide derivative with ethyl 2-chloroacetate under reflux in isopropyl alcohol to form the thiazole ring, yielding this compound.
  • Purification:

    • Isolate the product by filtration and washing.
    • Further purification may involve recrystallization or salt formation (e.g., hydrochloride salt) to improve purity.

Reaction Conditions and Yields

  • Cyclization: Reflux for 4–6 hours in isopropyl alcohol.
  • Esterification: If starting from acid, esterify using ethanol and dry HCl gas at room temperature for 12 hours.
  • Oxidation: If necessary, oxidation with MnO2 in acetonitrile at 80°C for 48 hours.
  • Hydrolysis: Controlled hydrolysis with NaOH followed by acidification to adjust functional groups.

Yields in analogous processes range from 70% to 85%, with purity exceeding 99% after salt formation and recrystallization.

Process Optimization and Industrial Considerations

Avoidance of Toxic Reagents

  • Traditional cyanation steps involving potassium cyanide are avoided due to toxicity.
  • Safer reagents such as thioacetamide and copper(I) cyanide are preferred when cyanation is necessary.

Purification Strategies

  • Formation of hydrochloride salts enhances purity and crystallinity, facilitating filtration and washing.
  • Avoidance of column chromatography improves scalability and cost-effectiveness.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification Thiazole-4-carboxylic acid + EtOH + HCl(g) Room temperature 12 hours N/A Formation of ester hydrochloride salt
Cyclization Thiobenzamide + Ethyl 2-chloroacetate + IPA Reflux (~80°C) 4–6 hours 70–85 Formation of thiazole ring
Oxidation Methyl thiazolidine-4-carboxylate + MnO2 + ACN 60–100°C 24–72 hours ~80.8 Conversion to thiazole ester
Hydrolysis Methyl thiazole-4-carboxylate + NaOH (10%) Reflux (~100°C) 1 hour N/A Conversion to acid
Salt Formation & Purification Product + HCl in acetone Room temperature Several hours >99 purity Enhances purity and facilitates isolation

Chemical Reactions Analysis

Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which allows it to form stable complexes with metal ions and other biomolecules . The compound’s biological activity is also attributed to its ability to disrupt cell membranes and interfere with cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

Thiazole derivatives vary significantly in substituents, which dictate their electronic and steric profiles. Key analogs include:

Compound Name Substituent at Position 2 Key Electronic Features Reference
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-Hydroxyphenyl Electron-withdrawing -OH group
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-Nitrobenzylidenehydrazinyl Strong electron-withdrawing -NO₂; small HOMO-LUMO gap (4.12 eV)
Ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates Arylidenehydrazinyl (e.g., 4-hydroxy-3-methoxybenzylidene) Extended conjugation; antioxidant activity
Ethyl 2-aminothiazole-4-carboxylate derivatives Isoindolinone or phenylpropanamido groups Bulky substituents; β-catenin inhibition
  • Electronic Effects : The nitro group in reduces the HOMO-LUMO gap, enhancing charge transfer and reactivity, whereas the methoxy group in the target compound increases electron density, favoring interactions like hydrogen bonding .
  • Conjugation: Hydrazinyl-linked arylidene groups (e.g., 2g in ) extend conjugation, improving antioxidant capacity (%FRSA: 84.46 ± 0.13) compared to non-conjugated analogs .

Key Research Findings

Substituent Impact: Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing charge transfer, while electron-donating groups (e.g., -OCH₃) improve binding to polar enzyme pockets .

Bioactivity Trends: Antioxidant activity correlates with phenolic or methoxybenzylidene substituents, whereas anticancer activity requires bulkier, planar groups for protein interaction .

Synthetic Flexibility : Ethyl bromopyruvate-based routes allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 2-(4-methoxybenzyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure, which is substituted with an ethyl ester group and a 4-methoxybenzyl group. Its molecular formula is C14H15NO3SC_{14}H_{15}NO_3S, with a molecular weight of approximately 263.34 g/mol. The compound exhibits a melting point of around 94-96 °C and a boiling point near 399.783 °C at 760 mmHg.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • DNA Interaction : Thiazole derivatives, including this compound, have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis in cancer cells .
  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. It operates through mechanisms such as inhibition of tubulin polymerization, which is crucial for cell division .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines, with IC50 values often in the low micromolar range .
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity:

  • Antibacterial Testing : The compound showed promising results against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were determined, indicating effective bactericidal properties .
  • Antifungal Activity : Similar studies revealed antifungal effects against strains like Aspergillus niger, suggesting a broad spectrum of antimicrobial action .

Comparative Analysis with Related Compounds

To further understand the significance of this compound in medicinal chemistry, a comparison with structurally related compounds can be insightful.

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylateC13H13NO3SSimilar thiazole structure; different substituent
Ethyl 2-(4-Methylphenyl)-thiazole-4-carboxylateC13H13NO3SContains a methyl group instead of methoxy
Ethyl 2-(Phenethyl)-thiazole-4-carboxylateC14H15NO3SPhenethyl group; potential for different reactivity

The unique methoxy substitution on the benzene ring enhances both solubility and biological activity compared to other thiazole derivatives.

Case Studies and Research Findings

  • Sonar et al. (2020) conducted a study demonstrating the anticancer properties of thiazole derivatives, including this compound, highlighting its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
  • A study published in MDPI explored the synthesis and characterization of thiazole derivatives for their anticonvulsant properties. While not directly focused on this compound, it provided insights into the broader category of thiazoles and their pharmacological potential .
  • Research on antimicrobial activity indicated that derivatives like ethyl 2-(N-substituted phenyl)sulfamoyl-thiazole-4-carboxylate exhibited significant antibacterial effects, paving the way for future studies on similar compounds including this compound .

Q & A

Q. How to design retrosynthesis workflows for novel derivatives?

  • AI Tools : Use template-based algorithms (e.g., Reaxys/Pistachio) to prioritize routes with ≥70% predicted yield .
  • Case Example : Substituent introduction at the thiazole 2-position via Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3, 80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.